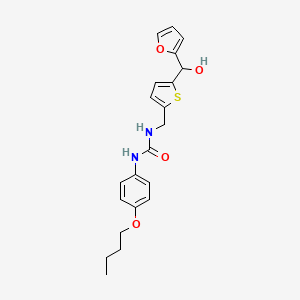

3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

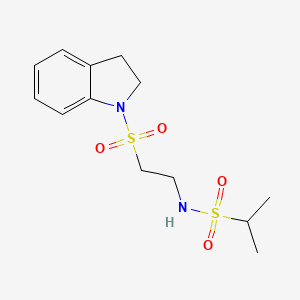

The molecular structure of “3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” would consist of a benzene ring substituted with a fluoro group at the 3-position and an amide group at the 1-position. The amide group would be further substituted with a 4-(pyrrolidin-1-yl)but-2-yn-1-yl group .Applications De Recherche Scientifique

Stereoselective Synthesis

The stereoselective synthesis of key intermediates for the development of antibiotics showcases the application of similar compounds in creating potent treatments against multidrug-resistant organisms. The synthesis involves catalytic asymmetric hydrogenation and substitution reactions, highlighting the compound's role in synthesizing medically relevant molecules (Lall et al., 2012).

Histone Deacetylase Inhibition

Research into benzamide derivatives, including compounds structurally related to 3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, has revealed potential in treating cancer through histone deacetylase inhibition. These compounds exhibit marked in vivo antitumor activity, providing a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).

Photophysical Properties

The study of benzamide-based BF2 complexes demonstrates the photophysical applications of similar compounds. These complexes emit blue fluorescence and are explored for their potential in organic materials and biological applications, illustrating the compound's versatility in materials science (Yamaji et al., 2017).

Radiosynthesis Applications

Compounds with the 3-fluoro-2-hydroxypropyl moiety, related to this compound, have been used in the radiosynthesis of clinical tracers for imaging, such as [18F]FMISO and [18F]PM-PBB3. These tracers are used for detecting hypoxia and tau pathology, respectively, showcasing the compound's relevance in advancing diagnostic imaging techniques (Ohkubo et al., 2021).

Orientations Futures

The future directions for research on “3-fluoro-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of pharmacological properties exhibited by benzamides and their derivatives, this compound could be of interest in drug discovery and development .

Propriétés

IUPAC Name |

3-fluoro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c16-14-7-5-6-13(12-14)15(19)17-8-1-2-9-18-10-3-4-11-18/h5-7,12H,3-4,8-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFJJUVELJVMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2654801.png)

![N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B2654804.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654808.png)

![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)

![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)